O-(2-Phenylsulfanyl-ethyl)-hydroxylamine hydrochloride
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Overview
Description
O-(2-Phenylsulfanyl-ethyl)-hydroxylamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenylsulfanyl group attached to an ethyl chain, which is further connected to a hydroxylamine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Phenylsulfanyl-ethyl)-hydroxylamine hydrochloride typically involves the reaction of 2-phenylsulfanyl-ethanol with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux, and the product is isolated through crystallization or extraction techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
O-(2-Phenylsulfanyl-ethyl)-hydroxylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
O-(2-Phenylsulfanyl-ethyl)-hydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-(2-Phenylsulfanyl-ethyl)-hydroxylamine hydrochloride involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, leading to the modification of protein function. The hydroxylamine moiety can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- O-(2-Phenylsulfanyl-ethyl)-amine hydrochloride
- O-(2-Phenylsulfanyl-ethyl)-hydroxylamine
- 2-Phenylsulfanyl-ethanol
Uniqueness
O-(2-Phenylsulfanyl-ethyl)-hydroxylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its solubility in water, due to the hydrochloride salt form, also makes it more versatile for various applications compared to its non-salt counterparts.
Properties
Molecular Formula |
C8H12ClNOS |
---|---|
Molecular Weight |
205.71 g/mol |
IUPAC Name |
O-(2-phenylsulfanylethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H11NOS.ClH/c9-10-6-7-11-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H |
InChI Key |
KCYOQGSKIKCGMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCON.Cl |
Origin of Product |
United States |
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